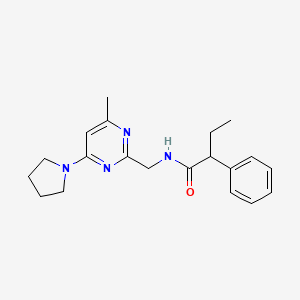

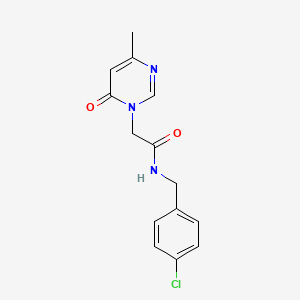

![molecular formula C18H19N3O2 B2947693 {2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine CAS No. 899374-57-3](/img/structure/B2947693.png)

{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine, or BPCA for short, is a compound commonly used in scientific research. BPCA is a derivative of piperazine, a cyclic amine, and is a synthetic compound that is often used as a building block for other compounds. BPCA is a versatile compound that is used in a variety of applications, ranging from drug development to medical research.

Scientific Research Applications

Synthesis and Optimization of Phenyl Alkyl Ether Moiety

Research into the phenyl alkyl ether moiety of compounds related to {2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine has shown that modifications can yield potent and selective PPARgamma agonists with improved aqueous solubility. Specifically, modifications like replacing the phenyl ring with a 4-pyridyl group have led to compounds with increased solubility in pH 7.4 phosphate buffer and simulated gastric fluid, indicating their potential in drug development for diabetes and other metabolic disorders (Collins et al., 1998).

Development of Novel Anticancer and Antimicrobial Agents

The compound N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its Co(II), Ni(II), and Cu(II) complexes have shown significant in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells, with IC50 values ≤5 μM. Some compounds also demonstrated activity against Gram-positive bacteria, highlighting their potential as novel anticancer and antimicrobial agents (Asegbeloyin et al., 2014).

Potential Nootropic Agents

The synthesis of carboxamides from 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine with various carbonyl chlorides, including those related to {2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine, has been explored for their potential nootropic activity. These studies provide insights into the chemical modifications that may enhance cognitive function or offer protective neurological effects, indicating a promising area for further research in the development of nootropic drugs (Valenta et al., 1994).

RuO4-mediated Oxidation and Its Mechanisms

Research on the RuO4-mediated oxidation of N-benzylated tertiary amines, including derivatives of {2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine, has elucidated complex reaction pathways involving attack at endocyclic and exocyclic aminic N-α-C-H bonds. This study provides valuable insights into the oxidation mechanisms of such compounds, potentially informing the synthesis of novel chemical entities with enhanced pharmacological properties (Petride et al., 2006).

properties

IUPAC Name |

[4-(2-aminobenzoyl)piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c19-16-9-5-4-8-15(16)18(23)21-12-10-20(11-13-21)17(22)14-6-2-1-3-7-14/h1-9H,10-13,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUCYGJZRTZVOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2947610.png)

![3-[3-[Methyl(thieno[2,3-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2947611.png)

![2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2947612.png)

![2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2947613.png)

![4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2947626.png)